Lipophilicity vs. Primaquine
The computed partition coefficient (XLogP3-AA) of N-((4-pentylcyclohexyl)methyl)quinolin-8-amine is 7, as reported in PubChem [1]. This value is approximately 4.9 log units higher than the XLogP of 2.09 reported for primaquine, the prototypical 8-aminoquinoline antimalarial [2]. An independent data source, ChemSrc, reports a LogP of 6.11 for the target compound based on a different computational method , confirming the direction and magnitude of the lipophilicity differential relative to primaquine. This elevated lipophilicity predicts substantially enhanced membrane permeability, higher tissue distribution volume, and potentially increased blood–brain barrier penetration, which may be desirable or undesirable depending on the intended application.
| Evidence Dimension | Computed lipophilicity (XLogP3-AA / LogP) |
|---|---|
| Target Compound Data | XLogP3-AA = 7 (PubChem); LogP = 6.11 (ChemSrc) |
| Comparator Or Baseline | Primaquine: XLogP = 2.09 (IUPHAR/BPS Guide to Malaria Pharmacology); 2.1 (chembase); up to 3.56 (chemsrc) |
| Quantified Difference | Δ LogP ≈ +4.0 to +4.9 log units above primaquine depending on computational method and comparator data source |
| Conditions | Computed by XLogP3 3.0 (PubChem release 2019.06.18) and ChemSrc computational prediction; cross-study comparison of computed values |
Why This Matters
A lipophilicity increase of ~5 log units fundamentally alters the ADME profile, tissue partitioning, and off-target promiscuity risk relative to primaquine, making the target compound mechanistically unsuitable as a direct primaquine surrogate.
- [1] PubChem CID 71429495. XLogP3-AA Property Value. https://pubchem.ncbi.nlm.nih.gov/compound/90266-49-2 (accessed 2026-04-28). View Source
- [2] Primaquine Ligand Page. IUPHAR/BPS Guide to Malaria Pharmacology. XLogP 2.09. https://www.guidetomalariapharmacology.org/ligand/1234/ (accessed 2026-04-28). View Source
